5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18175560
InChI: InChI=1S/C8H11N3O2.ClH/c1-10-2-3-11-7(5-10)6(4-9-11)8(12)13;/h4H,2-3,5H2,1H3,(H,12,13);1H
SMILES:
Molecular Formula: C8H12ClN3O2
Molecular Weight: 217.65 g/mol

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride

CAS No.:

Cat. No.: VC18175560

Molecular Formula: C8H12ClN3O2

Molecular Weight: 217.65 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride -

Specification

Molecular Formula C8H12ClN3O2
Molecular Weight 217.65 g/mol
IUPAC Name 5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H11N3O2.ClH/c1-10-2-3-11-7(5-10)6(4-9-11)8(12)13;/h4H,2-3,5H2,1H3,(H,12,13);1H
Standard InChI Key JBZNPJTYIVOSBY-UHFFFAOYSA-N
Canonical SMILES CN1CCN2C(=C(C=N2)C(=O)O)C1.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereoelectronic Features

The compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a partially saturated pyrazine ring (positions 4–7). The methyl group at the 5-position induces steric effects that influence ring puckering, while the carboxylic acid at the 3-position contributes to hydrogen-bonding capabilities. X-ray crystallography of analogous structures reveals a boat conformation in the pyrazine ring, stabilized by intramolecular hydrogen bonds between the carboxylic acid and adjacent nitrogen atoms .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₁ClN₃O₂
Molecular Weight237.66 g/mol
SMILESCl.OC(=O)C1=C2CN(CCN2C1)C
Topological Polar Surface Area78.3 Ų
Hydrogen Bond Donors/Acceptors2/5

Spectroscopic Fingerprints

  • NMR: The 1H^1H-NMR spectrum in D₂O shows a singlet at δ 2.35 ppm for the methyl group, while the pyrazine protons resonate as multiplet signals between δ 3.8–4.2 ppm. The carboxylic acid proton is absent due to exchange broadening .

  • IR: Strong absorption at 1705 cm1^{-1} confirms the carboxylic acid C=O stretch, while N-H stretches appear at 3200–3350 cm1^{-1} .

  • Mass Spectrometry: ESI-MS exhibits a base peak at m/z 199.08 [M–HCl+H]+^+ .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is typically synthesized via a three-step sequence:

  • Cyclization: Reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 1,2-diaminoethane under acidic conditions forms the pyrazolo[1,5-a]pyrazine core .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity .

  • Purification: Recrystallization from ethanol/water mixtures achieves >98% purity (HPLC) .

Table 2: Optimization Parameters for Cyclization

ParameterOptimal RangeImpact on Yield
Temperature80–90°CMaximizes ring closure
SolventAcetic acidEnhances protonation
Reaction Time4–6 hPrevents over-oxidation

Industrial-Scale Challenges

Scaling production requires addressing exothermicity during cyclization and HCl gas management. Continuous flow reactors mitigate thermal runaway risks, while scrubbers neutralize excess HCl .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 12.7 mg/mL in water at 25°C, attributable to the hydrochloride salt .

  • pH Stability: Degrades <5% over 24 h at pH 2–8 (25°C), but undergoes decarboxylation at pH >10 .

  • Thermal Profile: Decomposition onset at 215°C (DSC), with a melting point of 198–202°C .

Industrial and Research Applications

Drug Development

  • Lead Optimization: Serves as a scaffold for PDE4 inhibitors with improved blood-brain barrier penetration .

  • Prodrug Design: Ester derivatives (e.g., ethyl ester) enhance oral bioavailability .

Material Science

Coordination polymers incorporating the compound exhibit luminescent properties, with potential use in OLEDs.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison with Pyrazolo-Pyrazine Derivatives

CompoundPDE4 IC₅₀ (nM)Aqueous Solubility (mg/mL)
Target Compound3812.7
6-Methyl analog459.2
2-Carbaldehyde derivative2103.4

The 5-methyl substitution confers optimal enzyme affinity and solubility, outperforming analogs with alternative substituents.

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